Titanium dioxide

Catalog No.
S1502912
CAS No.
1317-80-2
M.F
O2Ti
TiO2
M. Wt
79.866 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Titanium dioxide

CAS Number

1317-80-2

Product Name

Titanium dioxide

IUPAC Name

dioxotitanium

Molecular Formula

O2Ti
TiO2

Molecular Weight

79.866 g/mol

InChI

InChI=1S/2O.Ti

InChI Key

GWEVSGVZZGPLCZ-UHFFFAOYSA-N

SMILES

O=[Ti]=O

Solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
Insoluble in water and organic solvents. Dissolves slowly in hydrofluoric acid and in hot concentrated sulphuric acid.
Insoluble in water
Soluble in hot concentrated sulfuric acid; in hydrofluoric acid; insoluble in hydrochloric acid, nitric acid or diluted sulfuric acid
INSOL IN ORG SOLVENTS
SOLUBLE IN ALKALI
Solubility in water: none
Insoluble

Synonyms

anatase, anatase titanium dioxide, brookite, food additive E171, nano-anatase, nano-TiO2, rutile, Titania, titanium dioxide, titanium oxide, titanium white

Canonical SMILES

O=[Ti]=O

This technology holds significant promise for environmental remediation, as it offers a clean and sustainable approach to addressing various environmental challenges. Researchers are actively investigating the use of TiO₂ for:

  • Degradation of pollutants

    TiO₂ can effectively break down harmful pollutants like organic dyes, pesticides, and pharmaceuticals present in water and air. For example, a study published in the journal "Water Research" demonstrated the efficient degradation of organic pollutants in wastewater using TiO₂ photocatalysis [].

  • Air purification

    TiO₂-based photocatalytic coatings can be applied to building materials to improve indoor air quality by degrading harmful volatile organic compounds (VOCs) and other airborne pollutants.

  • Self-cleaning surfaces

    When incorporated into coatings, TiO₂ can leverage its photocatalytic properties to break down dirt and organic matter on surfaces, making them self-cleaning and reducing the need for harsh chemicals.

Biomedical Applications

Beyond environmental applications, TiO₂ is also being explored for its potential in various biomedical fields. Research is ongoing to investigate its use in:

  • Drug delivery

    TiO₂ nanoparticles can be designed to carry and release drugs, offering targeted and controlled drug delivery for various therapeutic applications.

  • Antibacterial coatings

    The photocatalytic properties of TiO₂ can be harnessed to develop antibacterial coatings for medical devices and implants, potentially reducing the risk of infections.

  • Bone regeneration

    Studies suggest that TiO₂ can promote bone growth and regeneration, making it a potential candidate for bone implant materials.

Titanium dioxide, also referred to as titanium(IV) oxide or titania, is a white, non-reactive solid that naturally occurs in three primary polymorphs: rutile, anatase, and brookite. Rutile and anatase exhibit tetragonal crystal structures, while brookite has an orthorhombic structure. This compound is insoluble in water and most solvents but can dissolve in concentrated acids under specific conditions . It is primarily recognized for its high refractive index and strong UV light absorption properties, making it valuable in numerous applications such as pigments, sunscreens, and photocatalysts .

Biological Role and Interactions:

While generally considered non-toxic [7], research suggests potential inhalation hazards of certain nanoparticle forms of TiO₂ [8]. The mechanism of this toxicity is still under investigation, but it might involve interactions with lung cells and the generation of oxidative stress [8].

7. Environmental Protection Agency Titanium Dioxide

National Institute of Environmental Health Sciences: Titanium Dioxide

Flammability

Non-flammable [1]Reactivity: Inert under most conditions [1]Inhalation Hazards (nanoparticles): Potential lung inflammation and oxidative stress [8]. More research is needed to determine the full extent of these hazards.

Additional Considerations:

  • TiO₂ can be an eye irritant in its powdered form [1].
  • Environmental regulations regarding the use of TiO₂ nanoparticles may vary by region.
, particularly under ultraviolet light. When irradiated, it can catalyze redox reactions due to its semiconductor properties. The process involves the excitation of electrons from the valence band to the conduction band, creating electron-hole pairs that facilitate oxidation and reduction reactions . For example:

  • In the presence of water and oxygen, titanium dioxide can produce reactive oxygen species that further oxidize organic compounds or pollutants .

Additionally, titanium dioxide can react with alkalis to form titanates and can dissolve in hot sulfuric acid to yield titanium(IV) sulfate .

Titanium dioxide can be synthesized through several methods:

  • Chloride Process: Titanium ore is treated with chlorine and carbon to produce titanium tetrachloride, which is then oxidized to form titanium dioxide.
  • Sulfate Process: This method involves treating titanium ores with sulfuric acid, yielding titanium(IV) sulfate that can be hydrolyzed to produce titanium dioxide.
  • Sol-Gel Method: In this approach, titanium alkoxides are hydrolyzed to form a gel that is subsequently dried and calcined to obtain titanium dioxide.
  • Chemical Vapor Deposition: This technique involves the volatilization of titanium alkoxides followed by deposition on a substrate at high temperatures .

Titanium dioxide's unique properties lend themselves to a wide array of applications:

  • Pigments: It is widely used as a white pigment in paints, coatings, plastics, and paper due to its brightness and opacity.
  • Sunscreens: Its ability to absorb UV light makes it a common ingredient in sunscreen formulations.
  • Photocatalysts: Titanium dioxide is employed in photocatalytic applications for environmental remediation, such as water purification and air cleaning.
  • Food Industry: It serves as a coloring agent in food products and as a brightener in cosmetics .

Research has explored the interactions of titanium dioxide with various substances. For instance, studies indicate that doping titanium dioxide with metal ions like iron or copper enhances its photocatalytic efficiency under visible light by facilitating electron transfer processes . Additionally, investigations into its interactions with biological systems have highlighted both potential benefits (e.g., antimicrobial properties) and risks (e.g., toxicity when inhaled) associated with its use .

Titanium dioxide shares similarities with several other metal oxides but stands out due to its unique properties. Here are some comparable compounds:

CompoundChemical FormulaKey Characteristics
Zinc oxideZnOUsed as a pigment and in sunscreens; less effective than titanium dioxide in UV absorption.
Aluminum oxideAl₂O₃Known for hardness; used as an abrasive; less effective as a photocatalyst compared to titanium dioxide.
Tin oxideSnO₂Used in electronics; exhibits conductive properties but lacks the photocatalytic efficiency of titanium dioxide.
Iron oxideFe₂O₃Commonly used as a pigment; has different catalytic properties compared to titanium dioxide.

Titanium dioxide's effectiveness as a photocatalyst under UV light distinguishes it from these similar compounds, making it particularly valuable for environmental applications .

Comparative Analysis of Anatase, Rutile, and Brookite Phases

Titanium dioxide exists in three principal polymorphic forms: anatase, rutile, and brookite, each characterized by distinct crystallographic arrangements and physical properties [1] [3] [8]. These polymorphs represent different three-dimensional arrangements of titanium dioxide octahedra, where each titanium atom is coordinated to six oxygen atoms, and each oxygen atom is bonded to three titanium centers [1] [3].

The fundamental structural differences between these phases are reflected in their crystal systems and space groups. Anatase crystallizes in the tetragonal crystal system with space group I41/amd, containing four titanium dioxide formula units per unit cell [1] [8]. The lattice parameters are a = 3.785 Å and c = 9.514 Å, resulting in a density of 3.8-3.9 g/cm³ [4] [20]. Rutile also adopts a tetragonal structure but with space group P42/mnm, containing only two formula units per unit cell [1] [7]. Its lattice parameters are a = 4.594 Å and c = 2.959 Å, yielding a higher density of 4.2-4.3 g/cm³ [4] [20]. Brookite exhibits an orthorhombic crystal structure with space group Pbca, accommodating eight formula units per unit cell with lattice parameters a = 5.456 Å, b = 9.182 Å, and c = 5.143 Å, and a density of approximately 4.12 g/cm³ [8] [20].

PolymorphCrystal SystemSpace GroupUnit Cell Formula Unitsa (Å)b (Å)c (Å)Density (g/cm³)
AnataseTetragonalI41/amd43.7853.7859.5143.8-3.9
RutileTetragonalP42/mnm24.5944.5942.9594.2-4.3
BrookiteOrthorhombicPbca85.4569.1825.1434.12

The coordination environments in all three phases feature octahedral titanium centers, but the arrangement and distortion of these octahedra differ significantly [1] [3]. In rutile, the octahedra share edges and corners in a more compact arrangement, contributing to its higher density and thermodynamic stability [2] [4]. The anatase structure exhibits a more open framework with the octahedra sharing edges and corners differently, resulting in lower density but higher surface area per unit mass [2] [6]. Brookite presents the most complex arrangement with a double hexagonal close-packing pattern of oxygen atoms [1].

The titanium-oxygen bond lengths vary among the polymorphs, with anatase exhibiting Ti-O distances of 1.94-1.98 Å, rutile showing 1.95-1.98 Å, and brookite displaying a wider range of 1.87-2.04 Å due to its lower symmetry [7] [20]. These structural variations directly influence the electronic and optical properties of each phase [17] [23].

Thermodynamic stability analysis reveals that rutile is the most stable form under standard conditions, while anatase and brookite are metastable phases [3] [4]. The relative stability relationships can be altered by particle size effects, with anatase becoming more stable than rutile below approximately 10-15 nanometers [24] [30].

Phase Transformation Mechanisms and Kinetics

Phase transformations in titanium dioxide polymorphs represent reconstructive processes requiring significant atomic rearrangement and bond breaking [9] [13]. The most extensively studied transformation is the anatase-to-rutile transition, which occurs irreversibly at elevated temperatures [13] [15].

The anatase-to-rutile transformation typically initiates at temperatures between 400-1000°C, depending on various factors including particle size, impurities, and atmospheric conditions [13] [25]. Kinetic studies have revealed that this transformation follows a nucleation and growth mechanism with an activation energy of approximately 163.8-200 kJ/mol [13] [14]. The transformation rate exhibits second-order dependence on the number of anatase particles, indicating that interface nucleation between contacting particles plays a crucial role [13].

A novel kinetic model proposed by Zhang and Banfield incorporates both interface nucleation and constant growth mechanisms [13]. For shorter reaction times, the transformation rate is limited by interface nucleation occurring at contact areas between anatase particles. The nucleation rate depends on the probability of particle contact, following the relationship dN/dt = -kN²a, where Na represents nucleated particles and k is the kinetic constant [13]. For longer reaction times, nuclei growth becomes increasingly important, requiring modification of the simple nucleation model [13].

TransformationTemperature Range (°C)MechanismActivation Energy (kJ/mol)Kinetic Model
Anatase → Rutile400-1000Nucleation and growth163.8-200Interface nucleation
Brookite → Rutile500-600Direct transformation~164Contracting spherical interface
Anatase → BrookiteVariableElectron beam inducedVariableMultiple pathways

The brookite-to-rutile transformation occurs within a narrower temperature range of 500-600°C and follows different kinetics [14]. This transformation predominantly occurs within individual brookite particles through a contracting spherical interface mechanism, with minimal involvement of the anatase phase [14]. The activation energy for this process is approximately 164 kJ/mol, similar to the anatase-rutile transformation [14].

Recent investigations using transmission electron microscopy and density functional theory have revealed multiple previously unreported transformation pathways [12]. These include specific crystallographic orientation relationships such as [1]A||R and (020)A||(011)R for anatase-to-rutile transformations, where subscripts A and R denote anatase and rutile phases respectively [12]. The transformation process involves breaking and reforming over 16% of titanium-oxygen bonds with energy barriers of approximately 0.7-1.0 eV per titanium dioxide formula unit [12].

Electron beam irradiation can induce phase transformations at reduced temperatures, with anatase particles transforming into titanium dioxide-R phase or titanium monoxide at high or room temperature respectively [10] [12]. These beam-induced transformations exhibit anisotropic behavior depending on the crystallographic orientation relative to the electron beam direction [12].

Structure-Property Relationships

The distinct crystallographic structures of titanium dioxide polymorphs directly influence their electronic, optical, and mechanical properties [17] [18] [21]. Understanding these structure-property relationships is essential for tailoring material performance for specific applications.

Electronic properties vary significantly among the polymorphs, primarily due to differences in band structure and electronic density of states [20] [21] [23]. Anatase exhibits an indirect band gap of 3.2-3.23 eV, while rutile possesses a direct band gap of 3.0-3.05 eV, and brookite shows a band gap of approximately 3.26 eV [20] [21] [45]. The band gap differences arise from variations in titanium 3d and oxygen 2p orbital interactions within the different crystal structures [23].

The valence band positions also differ among polymorphs, with rutile having a valence band edge 0.04 eV lower than anatase [21]. This band alignment creates type-IV heterojunctions between rutile and anatase phases, which can be modified to type-II alignment through the introduction of surface defects [21]. These band alignment characteristics significantly influence charge transfer processes in composite materials [21].

PropertyAnataseRutileBrookite
Band Gap (eV)3.2-3.233.0-3.053.26
Refractive Index2.522.762.58
Dielectric Constant48114~78
Hardness (Mohs)5.5-6.06.0-7.05.5-6.0
Photocatalytic ActivityHighLower than anataseVariable

Optical properties reflect the electronic structure differences, with rutile exhibiting the highest refractive index (2.76) compared to anatase (2.52) and brookite (2.58) [4] [45]. The dielectric constants vary dramatically, with rutile showing the highest value (114), followed by brookite (~78) and anatase (48) [4]. These differences impact light-matter interactions and determine the polymorphs' suitability for various optical applications [17] [18].

Mechanical properties also correlate with crystal structure, where rutile demonstrates the highest hardness (6.0-7.0 Mohs) due to its compact crystal arrangement, while anatase and brookite exhibit lower hardness values (5.5-6.0 Mohs) [4]. The higher density of rutile contributes to its superior mechanical stability and durability [4] [6].

Photocatalytic activity represents a complex structure-property relationship involving surface area, electronic structure, and charge carrier dynamics [17] [27] [45]. Despite having a wider band gap, anatase typically exhibits superior photocatalytic performance compared to rutile [45]. This apparent contradiction is attributed to anatase's indirect band gap nature, which prolongs charge carrier lifetimes, and its typically higher surface area [45]. Brookite shows variable photocatalytic activity depending on morphology and synthesis conditions [45].

Crystal Size-Dependent Phenomena

Crystal size profoundly influences the stability, phase transformation behavior, and properties of titanium dioxide polymorphs [24] [25] [30]. These size effects become particularly pronounced in the nanometer regime, where surface energy contributions compete with bulk thermodynamic stability [24] [30].

The relative stability of anatase and rutile phases exhibits a critical size dependence, with a stability crossover occurring at approximately 10-15 nanometers [24] [30]. Below this critical size, anatase becomes more thermodynamically stable than rutile due to its lower surface energy [24]. This phenomenon explains why anatase is the predominant phase in nanocrystalline titanium dioxide despite rutile being the bulk stable form [31].

Size RangeDominant PhasePhase TransformationSurface EffectsStability Behavior
< 10 nmAnataseSuppressedVery highAnatase stable
10-15 nmStability crossoverCritical sizeHighTransition region
15-30 nmRutile favoredEnhanced kineticsModerateRutile preferred
> 30 nmRutile stableBulk behaviorLowRutile dominant

Lattice parameter variations with crystal size have been documented for anatase nanoparticles [25] [41]. For crystallites smaller than approximately 10 nanometers, lattice parameters exhibit nonlinear size dependence [41]. Small lattice expansion is observed in some nanocrystalline samples, contrasting with lattice contraction reported for pure anatase nanocrystals [41]. These variations are attributed to surface effects, defect concentrations, and possible titanium vacancy formation [41].

Phase transformation kinetics are significantly affected by particle size [25] [13]. The anatase-to-rutile transformation rate depends on particle contact probability, which scales with particle concentration and size distribution [13]. Smaller particles exhibit higher surface-to-volume ratios, leading to increased transformation driving forces but also potentially higher activation barriers due to surface energy considerations [25].

Surface nucleation dominates the transformation process in nanocrystalline materials, contrasting with bulk nucleation mechanisms in larger crystals [15] [25]. Individual anatase microcrystals with large percentages of (001) facets show distinctive transformation pathways depending on rutile nucleation sites [15]. Two primary pathways have been identified: corner nucleation with directional growth, and multiple simultaneous nucleation sites [15].

Raman spectroscopy reveals size-dependent vibrational properties, with band broadening and frequency shifts observed as particle size decreases [32]. These changes result from modifications in force constants and vibrational amplitudes of nearest neighbor bonds due to increased surface atom fractions in smaller particles [32].

Optical properties also exhibit size dependence, particularly in the ultraviolet absorption characteristics [31]. Ultrafine particles demonstrate strong absorption against both ultraviolet A and B radiation, with absorption efficiency depending on crystal size [31]. The quantum size effect becomes significant below certain critical dimensions, leading to blue-shifted absorption edges in very small nanoparticles [27].

Crystallographic Defects and Their Influence

Crystallographic defects in titanium dioxide significantly modify electronic, optical, and catalytic properties [33] [34] [36]. These defects include point defects such as oxygen vacancies and titanium interstitials, extended defects like grain boundaries, and surface-related imperfections [35] [37] [38].

Oxygen vacancies represent the most prevalent and influential point defects in titanium dioxide [33] [36] [40]. These defects create donor states within the band gap, introducing electronic conductivity and visible light absorption capabilities [33] [34]. The formation energy of oxygen vacancies ranges from 4.2-5.0 eV, depending on the crystal phase and local environment [40]. Oxygen vacancies can exist in multiple charge states, including neutral (F-centers) and singly ionized (F+-centers) configurations [33] [35].

Titanium three-plus (Ti³⁺) centers form when oxygen vacancies trap electrons, creating reduced titanium states with formation energies of approximately 0.7-1.0 eV [34] [38]. These centers act as electron traps and contribute to visible light absorption through d-d electronic transitions [34] [38]. The concentration and distribution of Ti³⁺ centers significantly influence photocatalytic hydrogen evolution activity [38].

Defect TypeFormation Energy (eV)Electronic EffectOptical EffectCatalytic Effect
Oxygen Vacancies4.2-5.0Donor statesVisible absorptionActive sites
Ti³⁺ Centers0.7-1.0Reduced Ti statesColor centersElectron traps
Grain BoundariesVariableCharge trappingScatteringCharge separation
Surface Defects2.0-3.0Surface statesEnhanced absorptionReaction sites
Interstitial Defects3.0-4.0Lattice distortionBand tail statesCharge transport

Grain boundaries in polycrystalline titanium dioxide create unique defect environments that differ from bulk properties [37]. These boundaries act as electron donors, likely due to enrichment in donor-type defects such as oxygen vacancies [37]. The effective band gap for polycrystalline material is smaller than for single crystals, attributed to grain boundary effects [37]. Grain boundaries exhibit anatase-like structural characteristics even in rutile materials, creating complex interface phases [37].

Surface defects play crucial roles in determining reactivity and photocatalytic performance [36] [40]. Surface oxygen vacancies are more easily formed than bulk vacancies, with formation energies in the range of 2.0-3.0 eV [40]. The distribution of surface defects varies between polymorphs, with anatase showing more homogeneous defect distribution compared to rutile [40].

Defect engineering through controlled reduction processes can systematically introduce specific defect types [34] [38]. Thermal annealing in reducing atmospheres creates different concentrations of surface-exposed and lattice-embedded Ti³⁺ centers [38]. Optimal photocatalytic performance requires balanced concentrations of both defect types, as excessive defect densities can promote charge carrier recombination [38].

Lattice distortions accompany defect formation and influence defect stability [34]. Ti³⁺ defects based on lattice distortion show enhanced formation probability compared to pristine structures [34]. These distortions can suppress electron-hole recombination even without significant band gap narrowing [34].

Physical Description

Titanium dioxide is an odorless white powder. Tasteless. pH 7.5. Occurs in three crystalline forms. (NTP, 1992)
Dry Powder, Pellets or Large Crystals, Liquid; Dry Powder, Liquid; Dry Powder, Pellets or Large Crystals; Dry Powder; Liquid; Dry Powder, Water or Solvent Wet Solid; Dry Powder, Other Solid; Other Solid; NKRA; Dry Powder, Liquid, Other Solid; Water or Solvent Wet Solid; Pellets or Large Crystals
Other Solid
Other Solid; Dry Powder; Liquid, Other Solid
White to slightly coloured powder
White, odorless powder; Found naturally in the minerals rutile, anatase (or octahedrite), brookite, ilemnite (FeTiO3), and perovskite (CaTiO3). [Merck Index]
White solid; Insoluble in water; [IARC] Powder; [Sigma-Aldrich MSDS]
COLOURLESS-TO-WHITE CRYSTALLINE POWDER.
WHITE-TO-YELLOW POWDER.
White, odorless powder.

Color/Form

White, tetragonal crystals
White powder in two crystalline forms, anatase and rutile
AMORPHOUS, INFUSIBLE POWDER
White powde

Color Additive Status

Array
FDA Color Additive Status for FOOD use
Array
FDA Color Additive Status for DRUG use
Array
FDA Color Additive Status for COSMETIC use
Array
FDA Color Additive Status for use in MEDICAL DEVICES.

Hydrogen Bond Acceptor Count

2

Exact Mass

79.9377699 g/mol

Monoisotopic Mass

79.9377699 g/mol

Boiling Point

4532 to 5432 °F at 760 mmHg (NTP, 1992)
2500-3000 °C
2600-3000 °C
4532-5432 °F

Heavy Atom Count

3

Taste

TASTELESS

Density

3.9 to 4.2 (NTP, 1992)
4.23
White, orthorhombic crystals; density: 4.17 g/cu cm /Titanium(IV)oxide (Brookite)/
3.9-4.3 g/cm³
4.26

Odor

Odorless

Melting Point

3380 °F (decomposes) (NTP, 1992)
1855 °C
3326-3362 °F

UNII

15FIX9V2JP

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 248 of 257 companies (only ~ 3.5% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Drug Indication

Titanium dioxide is used in most sunscreens to block UVA and UVB rays, similar to [zinc oxide].

Therapeutic Uses

Photosensitizing Agents; Sunscreening Agents
Titanium dioxide has an action on the skin similar to that of zinc oxide and has similar uses. Titanium peroxide and titanium salicylate are used with titanium dioxide for nappy rash. Titanium dioxide reflects ultraviolet light and is used a physical sunscreen. It it also an ingredient of some cosmetics.
The physical compounds titanium dioxide and zinc oxide reflect, scatter, and absorb both UVA and UVB rays. ... Using new technology, the particle sizes of zinc oxide and titanium dioxide have been reduced, making them more transparent without losing their ability to screen UV.

MeSH Pharmacological Classification

Biocompatible Materials

Mechanism of Action

Diminish the penetration of ultraviolet (UV) light through the epidermis by absorbing UV radiation within a specific wavelength range. The amount and wavelength of UV radiation absorbed are affected by the molecular structure of the sunscreen agent.
Diminish the penetration of ultraviolet (UV) light through the epidermis by absorbing UV radiation within a specific wavelength range. The amount and wavelength of UV radiation absorbed are affected by the molecular structure of the sunscreen agent. /Sunscreen agents, topical/

Vapor Pressure

0 mmHg at 68 °F Essentially (NTP, 1992)
0 mmHg (approx)

Pictograms

Health Hazard

Health Hazard

Other CAS

1317-70-0
1317-80-2
13463-67-7
98084-96-9

Absorption Distribution and Excretion

When male and female rats were fed a diet containing titanium dioxide (100 g/kg) for a period of about 32 days, a significant retention of titanium of 0.06 and 0.11 mg/kg wet weight was found only in the muscles; no retention was observed in the liver, spleen, kidney, bone, plasma, or erythrocytes
The kinetics of TiO2 elimination in the rat lung following its deposition after 7 hr exposure at 10 and 50 mg/cu m were determined for periods up to 140 days.The retention half-time was 14 days for the first clearance phase and 88 days thereafter.
Six hours after titanium dioxide was administered to rats through IV injection at 250 mg/kg body weight, the highest concentration appeared in the liver; after 24 hours, the highest concentration was detected in the celiac lymph nodes, which filter the lymph from the liver.
The clearance of titanium dioxide from the lungs was studied in rats after inhalation of 15 or 100 mg/cu m. The average median aerodynamic diameter of the titanium dioxide particles was 1.48 um. After a single exposure, about 40-45% of the deposited particles were cleared from the lung in 25 days. At 15 mg/cu m, 0.7% was found in the hilar lymph nodes indicating penetration of titanium dioxide particles from alveoli into the lymphatic system and partial clearance by the lymphatic route. The clearance rate was similar after intra-tracheal administration of titanium dioxide. At an exposure of 100 mg/cu m, the clearance rate decreased drastically. /Other researchers/ demonstrated the presence of titanium dioxide in the lymphatic systems of 3 workers employed in processing titanium dioxide pigments.
The deposition of titanium dioxide dust in the lungs of rats is similar to that observed for other particles. Titanium dioxide is found in the lymphocytes and regional nodes in the lungs, indicating that a slow rate of removal occurs by this process. Clearance is also significantly decreased, or even ceases, at high exposure over a period of time because of overload. It is suggested that small amounts of titanium dioxide can enter the general circulation from the lungs.
The case of a 53-year-old man with pneumoconiosis due to approximately 13 years of occupational exposure to 'high' concentrations of titanium dioxide /is reported/. The patient died of lung cancer, which was possibly associated with a 34 pack-year smoking history and not attributed to exposure to titanium dioxide. At autopsy, about 9-10 years after the exposures to titanium dioxide, particle deposition was found to be diffuse in the lung and particles were typically found in interstitial and alveolar macrophages. Examination of lung tissue in the right upper lobe and right hilar lymph nodes showed deposits of crystalloid substances that had a high titanium content and measured 0.2-0.3 um by 0.7 um.
/Researchers/ studied lung specimens from three factory workers exposed for 9 years to the processing of titanium dioxide pigments; they found deposits in the pulmonary interstitium with cell destruction and slight fibrosis. Clearance of titanium dioxide through the lymphatic system was demonstrated by the observation of particles in the lymph nodes.
For more Absorption, Distribution and Excretion (Complete) data for TITANIUM DIOXIDE (13 total), please visit the HSDB record page.

Metabolism Metabolites

Rats were intraperitoneal injected with 1.60 g/100 g body wt of TiO(2) in saline solution. Organs (liver, spleen, lung) were processed for histological evaluation. Reactive oxygen species (ROS) in alveolar macrophages obtained by bronchoalveolar lavage (BAL) were evaluated using the nitroblue tetrazolium test and quantitative evaluation by digital image analysis. The histological analysis of organs revealed the presence of titanium in the parenchyma of these organs with no associated tissue damage. Although in lung alveolar macrophages TiO(2) induced a significant rise in ROS generation, it failed to cause tissue alteration. This finding may be attributed to an adaptive response.

Wikipedia

Titanium dioxide
Luminol
Brookite
Anatase
Rutile

Drug Warnings

The manufacturers of sunscreen preparations with propellants warn that concentrating and subsequently inhaling the fumes from these preparations may be harmful or fatal. /Propellants/
Because the absorptive characteristics of skin of children younger than 6 months of age may differ from those of adults and because the immaturity of metabolic and excretory pathways of these children may limit their ability to eliminate any percutaneously absorbed sunscreen agent, sunscreen products should be used in children younger than 6 months of age only as directed by a clinician. It is possible that the characteristics of geriatric skin also differ from those of skin in younger adults, but these characteristics and the need for special considerations regarding use of sunscreen preparations in this age group are poorly understood. /Sunscreens/
Little information is available regarding the safety of chronic sunscreen usage, but commercially available physical and chemical sunscreens appear to have a low incidence of adverse effects. Derivatives of PABA, benzophenone, cinnamic acid, and salicylate and 2-phenylbenzimidazole-5-sulfonic acid have caused skin irritation including burning, stinging, pruritus, and erythema on rare occasions. /Sunscreens/
Sunscreens should not be used as a means of extending the duration of solar exposure, such as prolonging sunbathing, and should not be used as a substitute for clothing on usually unexposed sites, such as the trunk and buttocks. /Sunscreens/
For more Drug Warnings (Complete) data for TITANIUM DIOXIDE (11 total), please visit the HSDB record page.

Biological Half Life

The kinetics of TiO2 elimination in the rat lung following its deposition after 7 hr exposure at 10 and 50 mg/cu m were determined for periods up to 140 days...The retention half-time was 14 days for the first clearance phase and 88 days thereafter.

Use Classification

EPA Safer Chemical Functional Use Classes -> Colorants;Processing Aids and Additives
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food additives
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Fragrance Ingredients
Food Additives -> COLOUR; -> JECFA Functional Classes
Plastics -> Pigments agents
Plastics -> Other functions -> UV/light stabiliser
Cosmetics -> Uv absorber; Cosmetic colorant; Opacifying
Plastics -> Polymer Type -> Polyolefin-I; PUR; Polyolefin-II; PVC (soft); ABS; PVC (rigid); PET; PMMA; PA; PC; (E)PS

Methods of Manufacturing

May be prepared by direct combination of titanium and oxygen; by treatment of titanium salts in aqueous solution; by reaction of volatile, inorganic titanium compounds with oxygen; by oxidation or hydrolysis of organic compounds of titanium.
Preparation - By adding ammonia or an alkali carbonate to a solution of titanyl sulfate (TiOSO4). Titanic acid Ti(OH)4 or TiO(OH)2 is precipitated and, after filtration and washing, is dried and ignited.
The older sulfate process starts with a digestion reaction of the titanium-containing raw material (ilmenite or titanium slag) with concentrated sulfuric acid at 150 - 220 °C resulting in the ''black liquor'' containing the dissolved Ti, Fe, and impurities. Relatively pure titanium oxide hydrate (TiO(OH)2 or TiO2 dihydrate) is precipitated by hydrolysis of this titanyl sulfate solution. Impurities are largely removed in further purification stages. The titanium oxyhydrate is then calcined, ground, and usually coated with inorganic compounds.
In the chloride process, the titanium-containing raw materials ilmenite, leucoxene, rutile, titanium slag, or anatase are chlorinated at 700 - 1200 °C. The TiCl4 is oxidized at temperatures of 900 - 1400 °C to form TiO2.

General Manufacturing Information

Plastics Product Manufacturing
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Not Known or Reasonably Ascertainable
Petrochemical Manufacturing
Agriculture, Forestry, Fishing and Hunting
Fabricated Metal Product Manufacturing
Food, beverage, and tobacco product manufacturing
All Other Basic Organic Chemical Manufacturing
Other (requires additional information)
Oil and Gas Drilling, Extraction, and Support activities
Organic Fiber Manufacturing
Pharmaceutical and Medicine Manufacturing
All Other Chemical Product and Preparation Manufacturing
Printing Ink Manufacturing
Synthetic Dye and Pigment Manufacturing
Photographic Film, Paper, Plate, and Chemical Manufacturing
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Textiles, apparel, and leather manufacturing
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Anatase (TiO2): ACTIVE
Rutile (TiO2): ACTIVE
Titanium oxide (TiO2): ACTIVE
TiO2 has several naturally occurring mineral forms, or polymorphs, which have the same chemical formula and different crystalline structure. Common TiO2 polymorphs include rutile (CAS Number 1317-80-2) and anatase (CAS Number 1317-70-0). While both rutile and anatase belong to the tetragonal crystal system, rutile has a denser arrangement of atoms.
There is no cost effective substitute for titanium dioxide pigment.

Interactions

Nanoparticles (NPs) have been reported to penetrate into human skin through lesional skin or follicular structures. Therefore, their ability to interact with dendritic cell (DC) was investigated using DCs generated from monocytes (mono-DCs). Hybrid titanium dioxide/para-amino benzoic acid (TiO(2)/PABA) NPs did not induce any cell toxicity. NPs were internalized into DCs through macropinocytosis and not by a receptor-mediated mechanism. Confocal microscopy showed that NPs were not detected in the nucleus. These data are confirmed by electronic microscopy which demonstrated that hybrid NPs were rapidly in contact with cellular membrane and localized into cytoplasmic vesicles without colocalization with clathrin-coated vesicles. Hybrid NPs did not induce CD86 or HLA-DR overexpression or cytokine secretion (IL-8 and TNF-alpha) indicating no DC activation. Internalization of hybrid NPs did not modify DC response towards sensitizers such as nickel and thimerosal or /lipopolysaccharide/ LPS used as positive controls. Moreover, hybrid NPs did not induce any oxidative stress implicated in DC activation process. After mono-DC irradiation by ultraviolet A (UVA), hybrid NP-treated cells did not produce UVA-induced reactive oxygen species (ROS) and exhibited a better cell viability compared with UVA-irradiated control cells, suggesting a protecting effect of hybrid TiO(2)/PABA NPs against UVA-induced ROS. /Hybrid TiO(2)/PABA Nanoparticles/
Diminish the penetration of ultraviolet (UV) light through the epidermis by absorbing UV radiation within a specific wavelength range. The amount and wavelength of UV radiation absorbed are affected by the molecular structure of the sunscreen agent. /Sunscreen agents, topical/
A large quantity of white gas containing titanium dioxide and hydrogen chloride was generated unexpectedly during an experiment in a chemical laboratory. Fourteen students and staff complained of nausea, dyspnea, or respiratory irritation immediately after inhaling the gas. On arrival at Saint Luke's International Hospital, more than half of the patients presented with low-grade fever. Symptoms spontaneously resolved soon after admission, although the low-grade fever persisted until the following morning. Low-grade fever after inhalation exposure is not explicable by hydrogen chloride inhalation and therefore appeared to be caused by titanium dioxide inhalation, manifesting as metal fume fever. Titanium dioxide is thought to have no remarkable human toxicity and is considered to be safe clinically. To our knowledge, this is the first report of titanium dioxide inhalation as the potential cause of metal fume fever in humans. Correlations between the degree of fever and quantity and concentration of inhaled titanium dioxide remain to be determined.
Male Long-Evans-hooded-rats were exposed in a nose only setting to cadmium-chloride at concentrations of 1.5 or 5.0 mg/cu m cadmium ... for 30 minutes. Lung clearance and lymphatic uptake were determined after exposing the cadmium treated rats to titanium-dioxide at dust concentrations of 12 to 15 mg/ cu m for 6 hours. The initial deposition of titanium-dioxide was decreased by 40 percent due to the pre-exposure to 5 milligrams cadmium-chloride. The overall clearance of titanium-dioxide was not changed, but the lymph node burden was 2.7 times higher in cadmium exposed animals as compared to controls. The 1.5 mg/cu m cadmium-chloride exposure did not influence lung clearance nor lymphatic uptake of titanium-dioxide. When the order of exposures was reversed and the animals were first exposed to titanium-dioxide followed by cadmium-chloride, the same results were obtained; lymphatic uptake of titanium-dioxide was increased. The authors concluded that dust particle uptake by the lymphatic system is increased when phagocytosis by alveolar macrophages is decreased.
Groups of 24 male and 24 female Syrian golden hamsters, 6-7 weeks of age, received intratracheal instillations of 3 mg titanium dioxide ((purity unspecified); particle size: 97% <5 um; 51% <0.5 um) plus 3 mg benzo(a)pyrene in 0.2 mL saline or 3 mg benzo(a)pyrene alone in saline (controls) once a week for 15 weeks. Animals were observed until spontaneous death; all control and treated hamsters had died by 90- 100 and 60-70 weeks, respectively. In the 48 hamsters treated with titanium dioxide plus benzo[a]pyrene, tumors (number of tumors per sex unspecified) occurred in the larynx (11 papillomas, five squamous-cell carcinomas), trachea (three papillomas, 14 squamouscell carcinomas, one adenocarcinoma) and lung (one adenoma, one adenocarcinoma, 15 squamous-cell carcinomas, one anaplastic carcinoma). Two papillomas occurred in the trachea of benzo(a)pyrene-treated controls. In the same study, ferric oxide (3 mg) and benzo(a)pyrene induced a similar spectrum of tumors to that induced by the combination with titanium dioxide.

Dates

Modify: 2023-08-15
Olmedo DG, Tasat DR, Guglielmotti MB, Cabrini RL: Effect of titanium dioxide on the oxidative metabolism of alveolar macrophages: an experimental study in rats. J Biomed Mater Res A. 2005 May 1;73(2):142-9. [PMID:15742364]
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